molecular formula C12H17NO3 B3076921 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1042588-29-3

2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol

Cat. No. B3076921
CAS RN: 1042588-29-3
M. Wt: 223.27 g/mol
InChI Key: PFDGJBJAUXRWAZ-UHFFFAOYSA-N
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Description

“2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol” is a member of phenols and a member of methoxybenzenes . It is also known by other names such as Phenol, 4-allyl-2,6-dimethoxy-; Methoxyeugenol; 2,6-Dimethoxy-4-allylphenol; 4-Allyl-2,6-dimethoxyphenol; 4-Hydroxy-3,5-dimethoxyallylbenzene; 2,6-Dimethoxy-4- (2-propenyl)phenol; 4- (2-Propenyl)-2,6-dimethoxyphenol (4-allylsyringol); 4-Allyl-2,6-dimetoxyphenol; 4-Allylsyringol; Phenol, 4- (2-propenyl)-2,6-dimethoxy .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H14O3 . The molecular weight is 194.2271 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is 441.7 K at a pressure of 0.015 bar . The density is 1.098 g/cm3 .

Scientific Research Applications

  • Pharmacological Properties:

    • Compounds structurally related to 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol have shown significant inhibitory effects on PARP-1 and NF-κB, indicating potential therapeutic uses in medical research (Acuña et al., 2016).
    • Certain phenolic compounds including derivatives of this compound have been studied for their antibacterial activity, particularly against gram-positive strains such as MRSA and VRE (Ogata et al., 2005).
  • Biochemical Applications:

    • The enzymatic modification of 2,6-Dimethoxyphenol has been explored for the synthesis of dimers with high antioxidant capacity. These modified compounds show potential as bioactive compounds (Adelakun et al., 2012).
    • Research into the effects of phenolic compounds on Agrobacterium vir genes and gene transfer induction provides insights into molecular mechanisms that could be relevant for genetic engineering and biotechnology (Joubert et al., 2002).
  • Chemical Synthesis and Industrial Applications:

    • Studies on the synthesis of related compounds, such as 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol, provide valuable information for the development of new antioxidants and industrial chemicals (Peng-pai).
    • The selective route to 2-propenyl aryls directly from wood using a tandem organosolv and palladium-catalysed transfer hydrogenolysis has implications for green chemistry and sustainable material synthesis (Galkin & Samec, 2014).
  • Environmental Applications:

    • Research on the oxidation of phenolic azo dyes by laccase from Pyricularia oryzae, including derivatives of 2,6-Dimethoxyphenol, contributes to our understanding of potential environmental applications in dye degradation and detoxification (Chivukula & Renganathan, 1995).

Mechanism of Action

Target of Action

It is known to be a member of phenols and methoxybenzenes , which are often involved in various biological processes.

Mode of Action

Phenolic compounds are generally known for their antioxidant activity , which involves the donation of an electron to neutralize free radicals.

Biochemical Pathways

The compound can be useful in the study of lignin pyrolysis products . Lignin fragments released in the process belong to monophenolic compounds and dimer fractions

Pharmacokinetics

The molecular weight of the compound is 1942271 , which is within the range that generally allows for good bioavailability.

Result of Action

Given its potential antioxidant activity , it may help in neutralizing harmful free radicals and reducing oxidative stress.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature can affect the compound’s boiling point .

properties

IUPAC Name

2,6-dimethoxy-4-[(prop-2-enylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-5-13-8-9-6-10(15-2)12(14)11(7-9)16-3/h4,6-7,13-14H,1,5,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDGJBJAUXRWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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